[4-(Pentafluoroethoxy)phenyl]boronic acid
Description
[4-(Pentafluoroethoxy)phenyl]boronic acid is a boronic acid derivative featuring a pentafluoroethoxy (-OCF₂CF₃) substituent at the para position of the phenyl ring. The pentafluoroethoxy group is a strong electron-withdrawing moiety due to the electronegativity of fluorine atoms, which significantly influences the compound's electronic properties, solubility, and reactivity. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, sensing applications (e.g., glucose detection), and as enzyme inhibitors due to their ability to form reversible covalent bonds with diols or active-site residues .
Properties
IUPAC Name |
[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF5O3/c10-7(11,12)8(13,14)17-6-3-1-5(2-4-6)9(15)16/h1-4,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSLXHOIUFQENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(C(F)(F)F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(Pentafluoroethoxy)phenyl]boronic acid is a fluorinated boronic acid derivative that has garnered attention for its potential biological activities, particularly in antibacterial applications. The unique properties imparted by the pentafluoroethoxy group enhance its reactivity and interaction with biological systems. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Antibacterial Activity
Research indicates that phenylboronic acids, including derivatives like this compound, exhibit notable antibacterial properties. A study on various halogenated phenylboronic acids demonstrated their effectiveness against Vibrio harveyi and Vibrio parahaemolyticus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the specific compound and bacterial strain involved .
Table 1: Antibacterial Activity of Boronic Acids
| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| 3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | 100 | 30.3 |
| 2-Fluoro-5-iodophenylboronic acid (FIPBA) | 100 | 24.1 |
| 4-Iodophenylboronic acid | 200 | 62.1 |
Note: Data for this compound is currently being evaluated.
The antibacterial mechanism of boronic acids is primarily attributed to their ability to form complexes with diols found in bacterial cell walls, disrupting essential cellular processes. The binding strength and specificity of these interactions can vary based on the substituents on the boronic acid . The presence of fluorine atoms enhances these interactions by increasing acidity and improving solubility in biological environments.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted that phenylboronic acids could effectively inhibit biofilm formation, which is critical in preventing chronic infections caused by bacterial colonies . The research emphasized the role of boron compounds in disrupting bacterial communication (quorum sensing), further enhancing their potential as antimicrobial agents.
- Fluorinated Boron Compounds : Research has shown that fluorinated boron compounds exhibit significant biological activity due to their unique electronic properties. These compounds can act as Lewis acids, facilitating interactions with nucleophiles in microbial cells, leading to cell death or growth inhibition .
- Detection Methods : Innovative detection methods utilizing boronic acids for bacteria identification have been developed, showcasing their dual role as both antimicrobial agents and diagnostic tools . These methods leverage the aggregation of bacteria facilitated by boronic acids to enhance detection sensitivity.
Scientific Research Applications
Medicinal Chemistry
[4-(Pentafluoroethoxy)phenyl]boronic acid has been utilized as a key intermediate in the synthesis of biologically active compounds. Its applications include:
- Anticancer Agents : It serves as a precursor for synthesizing compounds that inhibit lactate dehydrogenase, which is implicated in cancer cell proliferation. This inhibition can lead to reduced tumor growth and metastasis .
- Tubulin Polymerization Inhibitors : The compound has been involved in the development of analogs that inhibit tubulin polymerization, demonstrating cytotoxic effects against various human cancer cell lines, including MCF-7 and MDA-MB-231 .
Catalysis
The compound is extensively used in cross-coupling reactions, particularly:
- Suzuki-Miyaura Cross-Coupling : It acts as a reactant in site-selective Suzuki-Miyaura reactions, facilitating the formation of biaryl compounds which are critical in pharmaceuticals and agrochemicals .
- Palladium-Catalyzed Reactions : It is employed in palladium-catalyzed direct arylation reactions, enabling the synthesis of complex organic molecules with high precision .
Materials Science
In materials science, this compound contributes to:
- Polymer Development : The compound is used to create poly(ionic liquid) composites, which have applications as solid-state electrolytes and separation membranes due to their enhanced ionic conductivity and thermal stability .
- Printable Electronics : It has been utilized for synthesizing thiazole derivatives that are essential for developing printable electronic materials .
Case Studies
Comparison with Similar Compounds
Electronic and Steric Effects
The reactivity and applications of arylboronic acids are heavily influenced by substituents. Below is a comparative analysis of key analogs:
*Note: Direct data on this compound are absent in evidence; properties inferred from substituent chemistry.
Key Observations:
- Steric Effects: Bulky substituents like -OCF₂CF₃ may hinder coupling efficiency in sterically demanding reactions, as seen with -SMe in 4-(methylthio)phenylboronic acid, which failed to react in certain Suzuki-Miyaura conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
